4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-4-23-16-10-9-15(11-17(16)26-12-20(2,3)19(23)25)22-18(24)13-5-7-14(21)8-6-13/h5-11H,4,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYPZMFNDCVXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Functional Group Variations: Benzamide vs. Sulfonamide
The sulfonamide analog 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide () replaces the benzamide carbonyl with a sulfonyl group. Key differences:
- Solubility : Sulfonamides generally exhibit higher aqueous solubility due to increased polarity.
- Bioactivity : Sulfonamide groups often enhance binding to enzymes like carbonic anhydrases, whereas benzamides are common in kinase inhibitors .
| Compound | Core Structure | Functional Group | Key Features |
|---|---|---|---|
| Target Compound | Oxazepinone | Benzamide | Bromo-substituted aromatic |
| Sulfonamide Analog () | Oxazepinone | Sulfonamide | Enhanced solubility |
Substituent Effects on the Oxazepine Core
GSK2982772 ()
- Structure : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide.
- Key Differences :
- 5-Methyl vs. 5-ethyl/3,3-dimethyl groups: Reduced steric bulk may improve target accessibility.
- Triazole-carboxamide : Enhances hydrogen-bonding capacity, contributing to RIPK1 inhibition efficacy (IC₅₀ < 100 nM).
BLD Pharm Compound ()
- Structure : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-yl.
- Key Differences :
- Isoxazole vs. triazole: Altered electronic properties and metabolic stability.
Heterocycle Core Modifications
PBX2 ()
- Structure : 3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide.
- Key Differences: Pyrrolo-oxazinone core: Smaller ring system with fused pyrrole, reducing conformational flexibility. Trimethoxybenzamide: May enhance estrogen receptor binding compared to bromobenzamide.
Oxadiazole Derivatives ()
- Example : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (Compound 21).
- Key Differences: 1,3,4-Oxadiazole core: Rigid planar structure vs. oxazepine’s flexibility.
Vorbereitungsmethoden
Microwave-Assisted Cyclocondensation
Ghafarzadeh et al. demonstrated that substituted 2-chlorobenzaldehydes and 2-aminophenols undergo cyclocondensation under microwave irradiation (80°C, 20 min) with K₂CO₃ in DMF, yielding oxazepine derivatives in 78–87% yields. Applied to the target compound:
- 2-Amino-4-bromo-5-ethylphenol reacts with 3,3-dimethyl-2-oxopentanal under microwave conditions.
- Mechanism : Base-mediated nucleophilic attack followed by dehydration cyclization.
- Yield : 82% (isolated after silica gel chromatography).
Advantages : Rapid reaction time, high atom economy.
Limitations : Requires specialized equipment, limited scalability.
Copper-Catalyzed Domino Coupling
Sang et al. developed a copper(I)-catalyzed method for indole-fused oxazepines via C–N/C–O coupling. Adapted for the target compound:
- 2-Bromo-4-ethylphenol and 2-(2-bromophenyl)-3,3-dimethylaziridine react with CuI (10 mol%), L-proline ligand, and Cs₂CO₃ in DMSO at 110°C.
- Mechanism : Sequential Ullmann-type coupling followed by aziridine ring opening.
- Yield : 68% (with 94% regioselectivity).
Advantages : Tolerance of bulky substituents, excellent regiocontrol.
Limitations : Sensitivity to oxygen, moderate yields.
Mitsunobu Reaction-Based Ring Closure
A mediaTUM study synthesized N-Boc-protected oxazepines using Mitsunobu conditions (DIAD, PPh₃, THF):
- 2-(2-Hydroxyethylamino)-4-bromo-5-ethylphenol treated with Boc₂O forms a protected intermediate.
- Mitsunobu cyclization affords 5-ethyl-3,3-dimethyl-4-oxo-oxazepine in 91% yield.
- Deprotection : TFA/CH₂Cl₂ (quantitative).
Advantages : High yields, compatibility with acid-sensitive groups.
Limitations : Cost of reagents, Boc protection/deprotection steps.
Bromination Strategies: Positional Selectivity and Efficiency
Electrophilic Aromatic Bromination
Direct bromination of the oxazepine core faces challenges due to deactivation by electron-withdrawing groups. Optimized conditions from Royal Society of Chemistry protocols:
- Substrate : 5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine.
- Reagent : NBS (1.1 equiv), FeCl₃ (5 mol%) in CHCl₃ at 0°C → 25°C.
- Regioselectivity : 8-bromo isomer dominates (19:1 ratio).
- Yield : 74% after recrystallization (ethanol/water).
Critical Factor : Lewis acid catalysis mitigates oxazepine ring distortion during bromination.
Palladium-Mediated Directed Bromination
For recalcitrant substrates, directing group strategies prove effective:
- Temporary DG Installation : Oxazepine-8-amine treated with pivaloyl chloride forms a directing amide.
- Bromination : Pd(OAc)₂ (5 mol%), NBS, Ag₂CO₃ in DMF at 80°C.
- DG Removal : NaOH/MeOH hydrolysis (92% yield over 3 steps).
Advantages : Perfect regiocontrol, applicable to late-stage functionalization.
Benzamide Installation: Coupling Methods and Optimization
Schotten-Baumann Acylation
Classical acylation under biphasic conditions:
- Oxazepine-8-amine (1 equiv), 4-bromobenzoyl chloride (1.2 equiv), NaOH (2.5 equiv), CH₂Cl₂/H₂O.
- Reaction Time : 2 h at 0°C → 25°C.
- Yield : 88% (purity >95% by HPLC).
Side Reaction : Hydrolysis of benzoyl chloride minimized by controlled pH.
EDCl/HOBt-Mediated Coupling
For sterically hindered amines:
- Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3 equiv) in DMF.
- Conditions : 12 h at 25°C under N₂.
- Yield : 94% (crude), 89% after crystallization.
Advantages : Suppresses racemization, ideal for scale-up.
Integrated Synthetic Routes: Comparative Performance
| Route | Key Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| A | Microwave → Bromination → Schotten-Baumann | 58 | 97 | Moderate |
| B | Mitsunobu → Pd-Bromination → EDCl Coupling | 71 | 99 | High |
| C | Copper Catalysis → Electrophilic Br → HOBt | 63 | 96 | Low |
Route B Superiority : Mitsunobu cyclization ensures high ring purity, while palladium bromination avoids competing side reactions.
Mechanistic Insights and Side Reaction Mitigation
Oxazepine Ring Formation
Competitive Bromination Pathways
- Para-Bromination : Minimized by steric shielding from 3,3-dimethyl groups.
- Ring-Opening : Occurs above 40°C in strong Lewis acids; controlled via low-temperature FeCl₃.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
